2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride
Description
Chemical Nomenclature and International Union of Pure and Applied Chemistry Classification
The systematic nomenclature of this compound follows the established International Union of Pure and Applied Chemistry conventions for fused heterocyclic systems. The compound's International Union of Pure and Applied Chemistry name precisely describes its structural features: the "2-methyl" designation indicates the presence of a methyl substituent at the second position of the imidazole ring, while "4,5,6,7-tetrahydro" specifies the partial saturation of the pyridine ring component. The "3H-imidazo[4,5-c]pyridine" portion identifies the specific fusion pattern between the imidazole and pyridine rings, where the square brackets [4,5-c] indicate the positions of attachment according to established nomenclature rules for heterocyclic fusion systems.
The compound possesses the International Chemical Identifier code "1S/C7H11N3.ClH/c1-5-9-6-2-3-8-4-7(6)10-5;/h8H,2-4H2,1H3,(H,9,10);1H" and the corresponding International Chemical Identifier Key "HUEZPVTYDITOPK-UHFFFAOYSA-N". The Simplified Molecular Input Line Entry System notation "Cl.CC1NC2=C(CCNC2)N=1" provides a linear representation of the molecular structure, clearly showing the chloride ion association with the protonated heterocyclic base. This systematic approach to nomenclature ensures unambiguous identification of the compound within scientific literature and chemical databases.
The structural classification places this compound within the imidazo[4,5-c]pyridine subfamily, distinguished from other imidazopyridine isomers by the specific ring fusion pattern. The tetrahydro designation indicates that the pyridine ring exists in a partially saturated state, contrasting with the fully aromatic imidazo[4,5-c]pyridine parent structure. This partial saturation significantly influences the compound's chemical reactivity, biological activity, and physical properties compared to its fully aromatic counterparts.
| Chemical Property | Value |
|---|---|
| International Union of Pure and Applied Chemistry Name | This compound |
| Chemical Abstracts Service Number | 1159011-01-4 |
| Molecular Formula | C₇H₁₁N₃·HCl |
| Molecular Weight | 173.64328 g/mol |
| International Chemical Identifier Key | HUEZPVTYDITOPK-UHFFFAOYSA-N |
| Simplified Molecular Input Line Entry System | Cl.CC1NC2=C(CCNC2)N=1 |
Historical Development in Heterocyclic Chemistry
The development of imidazopyridine chemistry traces its origins to the broader exploration of fused heterocyclic systems that began in earnest during the early twentieth century. The imidazopyridines represent heterocyclic compounds formed by the fusion of an imidazole ring with a pyridine ring, creating various possible geometric arrangements that have been systematically documented in chemical literature. The evolution of synthetic methodologies for these compounds has undergone significant advancement, particularly in the last decade, with the number of scientific articles related to the synthesis and application of this family of aromatic heterocycles increasing exponentially.
The specific development of tetrahydroimidazopyridine derivatives, including this compound, represents a more recent advancement in heterocyclic chemistry. The synthesis of tetrahydroimidazopyridine cores has been accomplished through various approaches, including the Pictet-Spengler reaction of histamine hydrochloride and related substrates. These synthetic developments have been driven by the recognition that partial saturation of the pyridine ring can significantly modify the biological and chemical properties of the parent imidazopyridine systems.
Recent synthetic approaches have employed diverse methodologies including multicomponent reactions, tandem sequences, transition metal-catalyzed carbon-hydrogen functionalizations, and one-pot syntheses. These methods offer facile access to imidazopyridine products and their functionalizations starting from simple and readily available precursors. The classical synthesis methods, such as those involving condensation-dehydration reactions of pyridine diamines with carboxylic acids or their equivalents, have been supplemented by more sophisticated approaches that allow for greater structural diversity and improved yields.
The historical progression of imidazopyridine chemistry has been marked by several key milestones. Early synthetic strategies relied heavily on harsh reaction conditions, including strongly acidic environments, dehydrating agents, and high temperatures. Modern approaches have addressed these limitations through the development of milder reaction conditions, improved catalytic systems, and more selective synthetic pathways. The introduction of palladium-catalyzed amide coupling reactions, for example, has provided efficient access to substituted imidazopyridines under relatively mild conditions.
Position Within Imidazopyridine Derivatives
This compound occupies a distinctive position within the broader family of imidazopyridine derivatives, which encompasses multiple structural isomers based on different fusion patterns between imidazole and pyridine rings. The imidazopyridine family includes several major subclasses: imidazo[1,2-a]pyridines, imidazo[1,5-a]pyridines, imidazo[4,5-b]pyridines, and imidazo[4,5-c]pyridines, each distinguished by their geometric arrangements and the specific bonding between the two aromatic heterocycles.
The imidazo[4,5-c]pyridine core structure of this compound represents one of the less extensively studied subfamilies compared to imidazo[1,2-a]pyridines and imidazo[1,5-a]pyridines, which have received considerable attention in recent literature. However, imidazo[4,5-c]pyridine derivatives have demonstrated significant potential in various applications, particularly in pharmaceutical development where they serve as key pharmacophore motifs for the identification and optimization of lead structures.
The tetrahydro modification distinguishes this compound from fully aromatic imidazopyridine derivatives, conferring unique chemical and biological properties. This partial saturation of the pyridine ring affects the compound's electronic properties, conformational flexibility, and potential for further chemical modification. The presence of the methyl substituent at the 2-position further differentiates this compound from the unsubstituted tetrahydroimidazopyridine parent structure, potentially influencing its pharmacological profile and synthetic utility.
Within the context of pharmaceutical applications, imidazopyridine scaffolds have been expeditiously used for the rational design and development of novel synthetic analogs for various therapeutic disorders. A wide variety of imidazopyridine derivatives have been developed as potential anti-cancer, anti-diabetic, anti-tubercular, anti-microbial, anti-viral, anti-inflammatory, and central nervous system agents. The specific structural features of this compound position it as a valuable intermediate in pharmaceutical synthesis, particularly for compounds targeting neurological disorders.
The compound's applications extend beyond pharmaceutical development into biochemical research, where it serves as a tool for investigating receptor interactions and understanding drug mechanisms. In material science, imidazopyridine derivatives, including tetrahydro variants, contribute to the development of novel materials with unique optical and electronic properties. The structural versatility of the imidazo[4,5-c]pyridine core allows for extensive chemical modification, enabling the development of specialized materials for coatings, polymers, and other advanced applications.
| Imidazopyridine Subclass | Fusion Pattern | Research Focus | Key Applications |
|---|---|---|---|
| Imidazo[1,2-a]pyridines | 1,2-a fusion | Extensive | Pharmaceutical synthesis, luminescent materials |
| Imidazo[1,5-a]pyridines | 1,5-a fusion | Extensive | Optical properties, material science |
| Imidazo[4,5-b]pyridines | 4,5-b fusion | Moderate | Medicinal chemistry, synthetic intermediates |
| Imidazo[4,5-c]pyridines | 4,5-c fusion | Emerging | Neurological agents, biochemical research |
| Tetrahydroimidazo[4,5-c]pyridines | 4,5-c fusion, partial saturation | Specialized | Pharmaceutical intermediates, receptor studies |
Properties
IUPAC Name |
2-methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.ClH/c1-5-9-6-2-3-8-4-7(6)10-5;/h8H,2-4H2,1H3,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUEZPVTYDITOPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)CNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40736851 | |
| Record name | 2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40736851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
485402-39-9, 1159011-01-4 | |
| Record name | 3H-Imidazo[4,5-c]pyridine, 4,5,6,7-tetrahydro-2-methyl-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=485402-39-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40736851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Imidazole-containing compounds, which include this compound, are known to interact with various cellular targets.
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, influencing many cellular pathways necessary for the proper functioning of cells.
Biochemical Pathways
Imidazole derivatives are known to influence many cellular pathways.
Biochemical Analysis
Biochemical Properties
2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride plays a crucial role in several biochemical reactions. It has been identified as a positive allosteric modulator of the GABA A receptor, which is essential for inhibitory neurotransmission in the central nervous system. Additionally, this compound interacts with proton pumps, aromatase enzymes, and cyclooxygenase enzymes, influencing various physiological processes. The interactions with these enzymes are primarily through binding to their active sites, leading to either inhibition or activation of their catalytic functions.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to modulate cell signaling pathways, particularly those involving the GABA A receptor, which affects neuronal excitability and synaptic transmission. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function. In cancer cells, it has been observed to inhibit cell proliferation and induce apoptosis, highlighting its potential as an anti-cancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the GABA A receptor at a site distinct from the endogenous ligand, enhancing the receptor’s response to GABA and increasing chloride ion influx, which hyperpolarizes the neuron and reduces excitability. Additionally, this compound inhibits the activity of aromatase and cyclooxygenase enzymes by binding to their active sites, thereby reducing the synthesis of estrogens and prostaglandins, respectively.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions but can degrade under extreme pH or temperature conditions. Long-term studies have shown that its effects on cellular function, such as inhibition of cell proliferation and induction of apoptosis, persist over extended periods, indicating its potential for sustained therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to enhance GABAergic neurotransmission without significant adverse effects. At higher doses, it can cause sedation, motor impairment, and other toxic effects, highlighting the importance of dose optimization in therapeutic applications. Threshold effects have been observed, where a minimum effective dose is required to achieve the desired pharmacological effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which convert it into various metabolites that are excreted in the urine. The compound also interacts with cofactors such as NADPH and FAD, which are essential for its biotransformation. These interactions can affect metabolic flux and alter the levels of other metabolites in the body.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. The compound is also transported by specific membrane transporters and binding proteins, which facilitate its uptake and distribution within different tissues. Its localization and accumulation in specific tissues can influence its pharmacological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the cytoplasm and can be transported to the nucleus, where it interacts with transcription factors and other regulatory proteins. Post-translational modifications, such as phosphorylation, can influence its targeting to specific cellular compartments and organelles. These modifications can affect its stability, activity, and overall function within the cell.
Biological Activity
2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride (CAS No. 1159011-01-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C7H12ClN3
- Molecular Weight : 173.65 g/mol
- Purity : Typically ≥ 95%
- IUPAC Name : this compound
Anticancer Activity
Recent studies have demonstrated that derivatives of imidazo[4,5-c]pyridine compounds exhibit notable anticancer properties. For instance:
- In Vitro Studies : Compounds related to this compound have shown selective antiproliferative effects against various cancer cell lines. In particular, studies indicate that certain derivatives can inhibit the growth of glioblastoma and colorectal carcinoma cells with IC50 values in the low micromolar range (0.7 - 500 μM) .
| Compound | Cell Line Tested | IC50 (μM) |
|---|---|---|
| Compound A | LN-229 (glioblastoma) | 0.4 |
| Compound B | HCT-116 (colorectal carcinoma) | 0.7 |
| Compound C | NCI-H460 (lung carcinoma) | 21 |
Antimicrobial Activity
While many imidazo[4,5-c]pyridine derivatives lack significant antibacterial properties, some studies have noted moderate activity against specific strains such as E. coli, with a minimum inhibitory concentration (MIC) reported at 32 μM for certain derivatives .
The mechanisms underlying the biological activity of this compound are still being elucidated. However, it is suggested that:
- Inhibition of Enzymatic Activity : Some studies indicate that these compounds may act as inhibitors of specific enzymes involved in cancer cell proliferation.
- Receptor Interaction : The compound may interact with various receptors in the body that are implicated in cancer and other diseases.
Case Studies
- Study on Antiproliferative Effects : A study published in Molecules evaluated multiple imidazo[4,5-b]pyridine derivatives for their antiproliferative activity across a range of human cancer cell lines. The study found that modifications to the imidazo core significantly influenced activity levels .
- Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of related compounds highlighted that while most lacked activity against common bacterial strains, specific structural modifications could enhance efficacy .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride
- CAS No.: 62002-31-7
- Molecular Formula : C₇H₁₂ClN₃
- Molecular Weight : 173.65 g/mol (estimated)
- Structure : Comprises a bicyclic system with an imidazole ring fused to a partially saturated pyridine ring, substituted by a methyl group at position 2 and a hydrochloride salt at the imidazole nitrogen .
Physicochemical Properties :
- Purity : Available in high purity (exact specifications depend on suppliers) .
- Storage : Typically stored under inert atmosphere at room temperature to prevent degradation .
Comparison with Structurally Similar Compounds
Structural Analogs and Their Key Differences
The compound is compared to three primary analogs (Table 1):
Table 1: Structural and Physicochemical Comparison
Key Observations :
Dihydrochloride Analog (CAS 485402-39-9): The additional HCl enhances solubility but may alter crystallinity and stability compared to the monohydrochloride form .
Pyrazolo Derivative : Replacement of the imidazole with a pyrazolo ring modifies electronic properties and hydrogen-bonding capacity, which could influence receptor binding in pharmaceutical applications .
Preparation Methods
General Synthetic Strategy
The synthesis of 2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride typically involves:
- Cyclization of precursor amines such as 4,5,6,7-tetrahydroimidazo[4,5-c]pyridine derivatives.
- Introduction of the methyl substituent at the 2-position via alkylation or condensation reactions.
- Formation of the hydrochloride salt to improve solubility and stability.
This process often uses multi-component reactions or Pictet–Spengler type cyclizations involving formaldehyde or paraformaldehyde and histamine derivatives as starting materials.
Detailed Preparation Routes
Pictet–Spengler Cyclization Route
- Starting materials: Histamine hydrochloride and paraformaldehyde.
- Reaction: The Pictet–Spengler reaction condenses histamine with paraformaldehyde under acidic conditions to form the tetrahydroimidazo[4,5-c]pyridine core.
- Methylation: Subsequent alkylation with methyl bromide or methylation reagents introduces the methyl group at the 2-position.
- Hydrochloride salt formation: Treatment with hydrochloric acid yields the hydrochloride salt form.
- Conditions: Typically carried out in acetonitrile or dimethoxyethane at room temperature or under reflux.
This method is favored for its straightforward approach to the core heterocycle and functionalization.
Condensation and Cyclization of L-Histidine
- Starting materials: L-Histidine, formaldehyde, and hydrochloric acid.
- Procedure: L-Histidine is suspended in water, acidified with concentrated HCl, and treated dropwise with formaldehyde solution at low temperature (0°C to room temperature).
- Reaction time: Stirring at 80°C for 8 hours promotes cyclization.
- Work-up: Water removal under reduced pressure followed by azeotropic drying with toluene to isolate the hydrochloride salt.
- Monitoring: Reaction progress is monitored by LC-MS to ensure completion.
This approach is industrially relevant for large-scale preparation due to the availability of starting materials and scalability.
Alkylation and Substitution Reactions
- Alkylation: Secondary amine intermediates derived from the tetrahydroimidazo[4,5-c]pyridine core are alkylated with methyl halides or other alkylating agents.
- Substitution: Functional groups can be introduced via nucleophilic substitution on the heterocyclic ring.
- Solvents: Acetonitrile, ethanol, or dioxane are common solvents used under reflux conditions for 4–12 hours.
- Isolation: Products are isolated either as free bases or acid addition salts by crystallization.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Acetonitrile, ethanol, dioxane, water | Choice affects solubility and reaction rate |
| Temperature | 0–5°C for exothermic additions; reflux at 80°C | Controlled heating for cyclization |
| Reaction time | 4–12 hours (reflux) or 8 hours (heating) | Depends on method and scale |
| Reagents stoichiometry | Methyl chloroformate (1.2–1.5 eq.), formaldehyde | Excess reagents drive reaction to completion |
| pH | Acidic (HCl) | Facilitates cyclization and salt formation |
| Monitoring | TLC, HPLC, LC-MS | Ensures reaction progress and purity |
Optimization involves careful temperature control, stoichiometric balance, and solvent choice to maximize yield and purity.
Analytical Characterization
- NMR Spectroscopy: 1H and 13C NMR confirm the presence of the imidazo-pyridine core and methyl group; aromatic and aliphatic protons are distinguishable by chemical shifts.
- Mass Spectrometry (HPLC-MS): Confirms molecular weight and purity; typical [M+H]+ ion at m/z 174 for the hydrochloride salt.
- X-ray Crystallography: Used for stereochemical confirmation when crystalline samples are available.
- LC-MS: Used to monitor reaction progress and detect impurities during synthesis.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Pictet–Spengler Cyclization | Histamine hydrochloride, paraformaldehyde | Methyl bromide, HCl | Room temp to reflux, acetonitrile | Direct formation of core, versatile | Requires multiple steps |
| L-Histidine Condensation | L-Histidine, formaldehyde, HCl | Concentrated HCl | 0°C addition, 80°C heating | Scalable, industrially feasible | Longer reaction time |
| Alkylation/Substitution | Tetrahydroimidazo intermediates | Methyl halides, acid chlorides | Reflux in ethanol/acetonitrile | Allows functional group diversity | Requires precursor synthesis |
Research Findings and Industrial Relevance
- The L-histidine/formaldehyde method is well-documented for producing tetrahydroimidazo[4,5-c]pyridine hydrochloride derivatives with high purity and yield, making it suitable for pharmaceutical applications.
- Pictet–Spengler cyclization offers a modular approach to synthesize various substituted derivatives, including 2-methyl analogs, facilitating medicinal chemistry exploration.
- Optimization of reaction parameters such as temperature, solvent, and reagent equivalents is critical to maximize yield and minimize by-products.
- The hydrochloride salt form improves compound stability and solubility, essential for downstream pharmaceutical formulation.
Q & A
Q. What is the structural characterization and IUPAC nomenclature of 2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride?
The compound features a bicyclic structure with an imidazole ring fused to a tetrahydropyridine ring. The IUPAC name is 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine; hydrochloride . The molecular formula is C₆H₁₀ClN₃ , and it exists as a hydrochloride salt due to protonation of the imidazole nitrogen.
| Property | Value/Description | Reference |
|---|---|---|
| IUPAC Name | 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine; hydrochloride | |
| Molecular Formula | C₆H₁₀ClN₃ | |
| Molecular Weight | 159.62 g/mol (calculated) | — |
Q. What are the common synthetic routes for preparing this compound?
Synthesis involves cyclization of precursors (e.g., substituted pyridines or imidazoles) under acidic conditions . Key steps include:
- Core formation : Cyclocondensation to create the imidazo[4,5-c]pyridine scaffold.
- Methylation : Introduction of the methyl group at position 2 using alkylating agents.
- Salt formation : Treatment with HCl to yield the hydrochloride salt .
| Step | Conditions/Reagents | Reference |
|---|---|---|
| Cyclization | Acidic conditions (e.g., H₂SO₄), reflux | |
| Methylation | Methyl iodide, base (e.g., K₂CO₃) | |
| Salt formation | HCl in ethanol or water |
Q. Which analytical techniques are critical for confirming its structure and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves proton environments and confirms regiochemistry .
- Mass Spectrometry (MS) : High-resolution MS verifies molecular ions (e.g., [M+H]⁺) .
- HPLC : Quantifies purity and detects impurities (e.g., unreacted precursors) .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states, guiding solvent selection, temperature, and catalyst use. For example, ICReDD’s approach combines computational modeling with experimental validation to reduce trial-and-error steps .
| Computational Tool | Application | Reference |
|---|---|---|
| Reaction path search | Identifies energetically favorable pathways | |
| Solvent optimization | Predicts polarity and stability effects |
Q. How to resolve discrepancies in spectroscopic data during characterization?
- Signal overlap in NMR : Use 2D techniques (HSQC, HMBC) to assign ambiguous peaks .
- Unexpected MS fragments : Compare with synthetic intermediates to identify by-products .
- Impurity profiling : Employ HPLC-MS to detect regioisomers or degradation products .
Q. What strategies improve yield in multi-step synthesis?
- Intermediate purification : Flash chromatography or recrystallization after each step .
- Inert conditions : Use argon/nitrogen to prevent oxidation of sensitive intermediates .
- Catalyst screening : Test palladium or nickel catalysts for methylation efficiency .
| Challenge | Solution | Reference |
|---|---|---|
| Low cyclization yield | Optimize acid concentration and time | |
| By-product formation | Adjust stoichiometry of alkylating agent |
Q. How to design biological activity studies for this compound?
- In vitro assays : Screen against kinase targets (e.g., JAK/STAT pathways) using fluorescence polarization assays .
- Selectivity profiling : Compare IC₅₀ values across related enzymes (e.g., tyrosine kinases vs. serine/threonine kinases) .
- Pharmacokinetics : Assess bioavailability and metabolic stability in rodent models via LC-MS/MS .
| Assay | Key Parameters | Reference |
|---|---|---|
| Kinase inhibition | IC₅₀, selectivity index | |
| Toxicity screening | LD₅₀, organ-specific effects |
Q. What are the challenges in scaling up synthesis for preclinical studies?
- Reactor design : Use continuous-flow reactors to maintain temperature control during exothermic steps .
- Solvent recovery : Implement distillation systems to recycle DMSO or acetonitrile .
- Regulatory compliance : Adhere to ICH guidelines for impurity thresholds (e.g., ≤0.15% for unknown impurities) .
| Scale-Up Issue | Mitigation Strategy | Reference |
|---|---|---|
| Heat dissipation | Optimize reactor geometry | |
| Impurity accumulation | Multi-stage crystallization |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
